molecular formula C11H15NO4S B7464898 4-(2-Methylsulfonylanilino)butanoic acid

4-(2-Methylsulfonylanilino)butanoic acid

Cat. No.: B7464898
M. Wt: 257.31 g/mol
InChI Key: ZMOYWEJNMSSUPH-UHFFFAOYSA-N
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Description

4-(2-Methylsulfonylanilino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone (four-carbon chain terminating in a carboxylic acid group) with a 2-methylsulfonylanilino substituent at the fourth carbon. The anilino group (phenylamine moiety) features a methylsulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring.

The methylsulfonyl group may enhance stability or bioactivity compared to other substituents.

Properties

IUPAC Name

4-(2-methylsulfonylanilino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(15,16)10-6-3-2-5-9(10)12-8-4-7-11(13)14/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOYWEJNMSSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(a) Backbone and Substituent Positioning

  • Phenoxybutanoic Acids (MCPB, 2,4-DB): These herbicides ( ) share a butanoic acid backbone but replace the anilino group with phenoxy substituents. The phenoxy group enhances herbicidal activity via auxin mimicry, whereas the anilino group in the target compound may alter receptor binding or metabolic stability.
  • 4-Oxobutanoic Acid Derivatives: Compounds like 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid ( ) feature a ketone at position 4, reducing acidity compared to the carboxylic acid in the target compound.

(b) Sulfonyl Group Variations

  • 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid ( ): The methylsulfonyl group is on the butanoic acid backbone (C4), whereas the target compound positions it on the aniline ring. This difference may influence electronic effects (e.g., sulfonyl’s electron-withdrawing nature) and intermolecular interactions.
  • (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid ( ): This compound’s sulfonamide group is directly attached to the backbone, contrasting with the target’s anilino-linked sulfonyl group. The branched backbone may reduce conformational flexibility compared to the linear structure of the target compound.

(c) Physical Properties

  • 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid ( ): With a melting point of 114.5–115.5°C, this analog’s cyclic imide group likely enhances crystallinity compared to the target compound’s simpler structure.

Research Findings and Implications

  • Structural Uniqueness: The 2-methylsulfonylanilino group distinguishes the target compound from analogs with phenoxy, benzoylamino, or sulfonamide substituents. This group may optimize bioavailability or target specificity in herbicidal or pharmacological applications.
  • Further studies could explore its interaction with auxin receptors or metabolic pathways.

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